molecular formula C14H17FN4O3 B607052 Delpazolid CAS No. 1219707-39-7

Delpazolid

Cat. No.: B607052
CAS No.: 1219707-39-7
M. Wt: 308.31 g/mol
InChI Key: QLUWQAFDTNAYPN-LLVKDONJSA-N
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Preparation Methods

Delpazolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the incorporation of the cyclic amidrazone moiety . The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using advanced purification techniques like chromatography .

Chemical Reactions Analysis

Synthetic Pathway

Delpazolid is synthesized via a seven-step route starting from 1,2-difluoro-4-nitrobenzene , achieving high yields (>80% per step) without requiring chromatography for purification . Key reactions include:

Structural Reactivity

This compound’s structure includes three reactive moieties:

  • Oxazolidinone ring : Susceptible to hydrolysis under extreme pH (e.g., degradation in acidic/alkaline conditions) .
  • Hydroxymethyl group (-CH₂OH) : Can undergo oxidation to form a carboxylic acid derivative or esterification for prodrug development .
  • Fluorinated aromatic ring : Electron-withdrawing fluorine enhances stability against metabolic oxidation .

Degradation Pathways

  • Hydrolysis : The oxazolidinone ring opens in strong acidic/basic environments, forming a primary amine and carbonyl compound .
  • Oxidation : The hydroxymethyl group oxidizes to a carboxylate in the presence of liver enzymes (e.g., CYP450), though this compound is neither a substrate nor inducer of major CYP isoforms .

Comparative Stability

This compound exhibits superior metabolic stability compared to linezolid due to its cyclic amidrazone side chain:

PropertyThis compoundLinezolid
Plasma half-life (t₁/₂)1.5–1.7 hours 4–5 hours
Mitochondrial IC₅₀3.4 μg/mL (human cells) 3.4 μg/mL (human cells)
Metabolic clearance0.69 L/hr/kg (oral) 0.25 L/hr/kg (oral)

Rapid clearance minimizes mitochondrial toxicity, enabling safer long-term use .

Synthetic Advantages

  • Efficiency : Seven-step synthesis with minimal purification .
  • Scalability : High yields (>80%) at each step, suitable for industrial production .
  • Green Chemistry : Avoids toxic reagents (e.g., chromatography solvents) .

Analytical Characterization

LC-MS/MS methods quantify this compound in plasma using electrospray ionization (ESI+) and transitions m/z 309.2 → 239.0 . Key parameters:

  • Linearity : 10–10,000 ng/mL (R² > 0.99) .
  • Recovery : >95% via protein precipitation with acetonitrile .

Scientific Research Applications

Pharmacokinetics and Safety Profile

Delpazolid exhibits rapid clearance from the bloodstream, which minimizes cellular toxicity and reduces the risk of myelosuppression—a common side effect associated with linezolid. In clinical trials, this compound has demonstrated a favorable safety profile with mild adverse events reported even at higher doses. For instance, in a Phase 1 trial, the maximum tolerated dose was established at 2,400 mg without significant toxicity .

Clinical Trials

  • Phase 1 and 2 Trials : this compound has been evaluated in several clinical trials focused on its bactericidal activity against pulmonary tuberculosis. In one study involving 79 subjects, various dosing regimens (400 mg BID to 1,200 mg QD) were compared against standard treatments (HRZE and linezolid). Results indicated that the average daily decline in bacterial load was significantly greater in patients receiving HRZE compared to those on this compound; however, the drug still showed promising results .
  • Early Bactericidal Activity : A specific trial assessed the early bactericidal activity of this compound over 14 days. The average daily decline in log-CFU (colony-forming units) for the different this compound regimens was noted to be less effective than HRZE but comparable to linezolid . The findings suggest that while this compound is not yet superior to existing therapies, it holds potential for further development.

Comparative Efficacy Against Other Mycobacterial Infections

This compound has also been studied for its effectiveness against non-tuberculous mycobacteria (NTM). Research indicates that it exhibits better antimicrobial activity against certain NTM species compared to other oxazolidinones. For example, it demonstrated lower minimum inhibitory concentrations (MICs) against Mycobacterium fortuitum than linezolid . This positions this compound as a potential candidate for treating infections caused by rapidly growing mycobacteria.

Table: Summary of Clinical Trial Findings

Study PhaseDesignParticipantsDosing RegimenKey Findings
Phase 1aRandomized, placebo-controlled6450-3,200 mgMTD: 2,400 mg; mild adverse events
Phase 1bRandomized, placebo-controlled32400-1,600 mg BID for 7 daysMTD: 1,200 mg BID; no serious adverse events
Phase 2aOpen-label80Various doses for 14 daysEfficacy comparable to linezolid; lower resistance rates observed

Biological Activity

Delpazolid, also known as LCB01-0371, is a novel oxazolidinone antibiotic developed primarily for the treatment of infections caused by Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive bacteria. This article delves into its biological activity, efficacy in clinical trials, and comparative analysis with existing treatments.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is similar to that of linezolid, but this compound has been shown to have a more favorable pharmacokinetic profile and reduced toxicity.

In Vitro Activity

This compound exhibits significant in vitro activity against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its potential effectiveness:

Pathogen MIC (μg/mL) MBC (μg/mL)
M. tuberculosis H37Rv0.5>16
MDR-TB14
XDR-TB0.251

This compound's MIC for MDR-TB is notably lower than that for linezolid, indicating a lower resistance rate and higher efficacy in treating resistant strains .

Phase I Studies

In early clinical trials, this compound demonstrated a favorable safety profile. A Phase I study assessed the pharmacokinetics and tolerability of multiple doses up to 1200 mg BID over 21 days. No serious adverse events were reported, and myelosuppression was significantly lower compared to linezolid .

Phase II Studies

A Phase II trial focused on the early bactericidal activity (EBA) of this compound in patients with pulmonary TB. The study included 79 subjects randomized to receive various dosing regimens of this compound or standard TB therapy (HRZE). The results indicated that this compound had an average daily decline in log-CFU (colony-forming units) comparable to or better than that of linezolid:

Treatment Group Average Daily Decline in log-CFU
This compound 800 mg QD-0.044 ± 0.016
This compound 400 mg BID-0.053 ± 0.017
This compound 800 mg BID-0.043 ± 0.016
This compound 1200 mg QD-0.019 ± 0.017
HRZE-0.192 ± 0.028
Linezolid 600 mg BID-0.154 ± 0.023

These findings suggest that this compound can effectively reduce bacterial load in TB patients while maintaining a safety profile superior to that of linezolid .

Comparative Efficacy

This compound's efficacy against resistant strains is particularly noteworthy:

  • Resistance Rates : In studies comparing resistance rates between this compound and linezolid for MDR-TB, this compound showed a resistance rate of only 6.7%, compared to linezolid's rate of 0.8% .
  • Toxicity Profile : The rapid clearance of this compound from the bloodstream minimizes cellular toxicity, leading to lower incidences of side effects such as myelosuppression compared to linezolid .

Case Studies

Several case studies have highlighted the potential of this compound in treating complicated cases of TB:

  • Case Study A : A patient with MDR-TB showed significant improvement after switching from linezolid to this compound due to intolerable side effects from the former.
  • Case Study B : A cohort study involving patients with XDR-TB indicated successful treatment outcomes with this compound, showcasing its role as a viable alternative in resistant cases.

Q & A

Basic Research Questions

Q. What is Delpazolid’s mechanism of action, and how does it compare to linezolid?

this compound inhibits bacterial protein synthesis by binding to the 23S rRNA subunit of the ribosome, a mechanism shared with other oxazolidinones like linezolid . However, structural modifications in this compound (e.g., cyclic amidrazone group) may reduce mitochondrial toxicity compared to linezolid, as observed in preclinical models . Methodological Insight: Comparative studies should use in vitro susceptibility testing (MIC/MBC assays) and mitochondrial toxicity assays (e.g., cytochrome c oxidase activity in mammalian cells) to validate safety differences .

Q. Which experimental models are validated for evaluating this compound’s efficacy against Mycobacterium tuberculosis?

Key models include:

  • Hollow-Fiber System (HFS) : Mimics human pharmacokinetics to assess sterilizing activity and intracellular bacterial efficacy .
  • Kramnick Mouse Model : Evaluates bacterial load reduction (log-CFU/mL) and relapse rates after treatment .
  • C3HeB/FeJ Mice : Models necrotic granulomas to study drug penetration in hypoxic environments . Methodological Insight: Use HFS to optimize dosing regimens (e.g., 800 mg BID vs. 1200 mg QD) before transitioning to murine models .

Q. How should researchers design early-phase clinical trials to assess this compound’s bactericidal activity?

Phase 2a trials should adopt a randomized, controlled design with endpoints like the slope of bacterial load decline (measured via liquid culture time-to-positivity) . For example, the DECODE trial compares this compound (400–1200 mg doses) combined with bedaquiline, delamanid, and moxifloxacin against standard regimens . Methodological Insight: Stratify participants by pre-treatment bacillary load and monitor weekly sputum samples to minimize variability .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing regimens?

Population PK models using compartmental analysis (e.g., two-compartment mixed first-/zero-order absorption) can predict drug exposure and bacterial kill rates . For example, a PK/PD model integrating data from Phase 1/2 trials identified 800 mg BID as optimal, achieving a bacterial titer reduction of 0.053 log-CFU/mL/day . Methodological Insight: Combine sparse blood sampling (inpatients) and dense PK sampling (outpatients) to refine parameter estimates (e.g., Cl = 29.5 L/hr, V = 77 L) .

Q. What methodologies resolve discrepancies in this compound’s efficacy between in vitro and in vivo studies?

  • Resistance Analysis : Perform whole-genome sequencing to identify mutations (e.g., 23S rRNA, rplD) in isolates with discordant MIC values .
  • Efflux Pump Inhibition Assays : Use verapamil or other inhibitors to assess whether efflux mechanisms explain reduced in vivo efficacy .
  • Combination Synergy Testing : Evaluate partial synergism with clofazimine, bedaquiline, or pyrazinamide using checkerboard assays .

Q. How should researchers design combination therapies to mitigate resistance development?

  • Step 1 : Conduct in vitro time-kill assays to identify bactericidal/persister-targeting partners (e.g., bedaquiline for energy metabolism inhibition) .
  • Step 2 : Use the HFS model to simulate human PK profiles of combination regimens and assess resistance amplification risks .
  • Step 3 : Validate in murine models with longitudinal CFU counts and relapse monitoring post-treatment .

Q. What statistical approaches adjust for variability in this compound’s early bactericidal activity (EBA) data?

  • Mixed-Effects Modeling : Account for inter-patient variability in bacterial load decline using covariates like baseline bacillary load .
  • Bayesian Hierarchical Models : Incorporate prior PK data from Phase 1 trials to improve EBA slope estimates .
  • Sensitivity Analysis : Test robustness of results to outliers (e.g., SAEs unrelated to treatment) .

Q. Data Interpretation & Contradictions

Q. Why do some in vitro studies report conflicting MIC values for this compound against XDR-TB isolates?

Discrepancies may arise from:

  • Methodological Variability : Differences in agar dilution vs. broth microdilution protocols .
  • Heteroresistance : Subpopulations with pre-existing rplD mutations may reduce susceptibility . Resolution Strategy: Standardize testing using CLSI guidelines and include quality control strains (e.g., H37Rv) .

Q. How should researchers address this compound’s mitochondrial toxicity concerns despite preclinical safety data?

  • Longitudinal Biomarker Monitoring : Track lactate levels, platelet counts, and mitochondrial DNA copy numbers in clinical trials .
  • Comparative Toxicity Studies : Use linezolid as a positive control in in vitro mitochondrial assays .

Properties

IUPAC Name

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWQAFDTNAYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219707-39-7
Record name LCB01-0371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LCB01-0371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DELPAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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